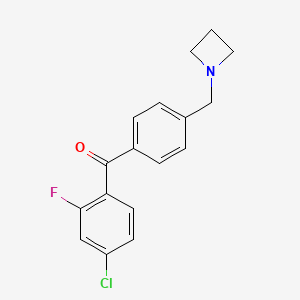

4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a benzophenone derivative known for its unique chemical properties.

Métodos De Preparación

The synthesis of 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 4-azetidinomethylphenyl magnesium bromide. The reaction is carried out under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran. The reaction mixture is then subjected to reflux, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, allowing for the introduction of different functional groups. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone has shown promise in the field of medicinal chemistry, particularly in the development of anticancer agents.

Case Studies :

- Cytotoxicity Studies : In vitro studies on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects, leading to apoptosis in affected cells. This suggests potential use as a chemotherapeutic agent.

| Study Type | Findings |

|---|---|

| In Vitro Cytotoxicity | Induced apoptosis in cancer cells |

| Target Cell Lines | Various cancer types including breast and lung cancer |

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals.

Applications :

- Synthesis of Antimalarial Agents : It is utilized as a reagent in synthesizing aminoazabenzimidazoles, which are being explored as new classes of orally active antimalarial drugs .

| Application | Description |

|---|---|

| Antimalarial Synthesis | Used as a reagent for creating novel compounds |

| Intermediate Role | Facilitates the synthesis of complex organic molecules |

Material Science

In material science, this compound is investigated for its potential as a photoinitiator in polymerization processes.

Research Insights :

- Photopolymerization Studies : The compound's ability to initiate polymerization upon exposure to light makes it suitable for applications in coatings and adhesives .

| Application | Characteristics |

|---|---|

| Photoinitiator | Initiates polymerization under UV light |

| Coatings | Potential use in protective coatings and adhesives |

Mecanismo De Acción

The mechanism of action of 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and benzophenone core play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science .

Comparación Con Compuestos Similares

Similar compounds to 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone include other benzophenone derivatives such as:

- 4’-Aminomethyl-4-chloro-2-fluorobenzophenone

- 4’-Hydroxymethyl-4-chloro-2-fluorobenzophenone

- 4’-Methoxymethyl-4-chloro-2-fluorobenzophenone

What sets 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone apart is the presence of the azetidine ring, which imparts unique chemical properties and reactivity. This structural feature enhances its potential for diverse applications in scientific research .

Actividad Biológica

4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a synthetic compound characterized by its unique chemical structure, which includes an azetidine ring and halogen substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClFNO, with a molecular weight of 303.76 g/mol. The structure features:

- Azetidine Ring : Contributes to the compound's biological activity through steric effects and electronic properties.

- Chloro and Fluoro Substituents : Influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting normal function.

- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- In vitro Studies : Tests conducted on bacterial cultures showed a notable reduction in growth rates at specific concentrations, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays using cancer cell lines:

- Cytotoxicity Assays : The compound demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values ranged from 10 to 30 µM, indicating effective inhibition of cancer cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 25 |

| HeLa | 20 |

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

- Synergistic Effects with Other Drugs : Research has also shown that when combined with established chemotherapeutic agents, the compound enhances the efficacy of these drugs, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Propiedades

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJFDFXLDDLYPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642820 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-92-8 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.